molecular formula C14H13N3OS B2542125 5-amino-4-(1,3-benzothiazol-2-yl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrol-3-one CAS No. 880446-64-0

5-amino-4-(1,3-benzothiazol-2-yl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B2542125
CAS No.: 880446-64-0
M. Wt: 271.34
InChI Key: LLSCSGKMQIUQJO-UHFFFAOYSA-N
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Description

“5-amino-4-(1,3-benzothiazol-2-yl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrol-3-one” is a complex organic compound that features a benzothiazole moiety fused with a pyrrolone ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or dyes, due to its structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and an appropriate aldehyde or ketone.

    Construction of the Pyrrolone Ring: Using a cyclization reaction involving an amine and a suitable carbonyl compound.

    Introduction of the Prop-2-en-1-yl Group: Via an alkylation reaction using an allyl halide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or allyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole.

    Pyrrolone Derivatives: Compounds like 3-pyrrolin-2-one.

Uniqueness

The uniqueness of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(prop-2-en-1-yl)-2,3-dihydro-1H-pyrrol-3-one” lies in its combined structural features, which may confer distinct biological or chemical properties not found in simpler analogs.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-prop-2-enyl-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-2-7-17-8-10(18)12(13(17)15)14-16-9-5-3-4-6-11(9)19-14/h2-6,15,18H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIMFADZBNYODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC(=C(C1=N)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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